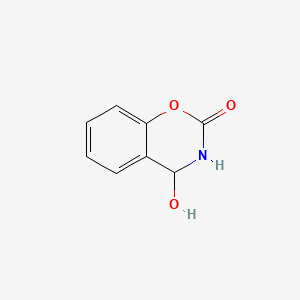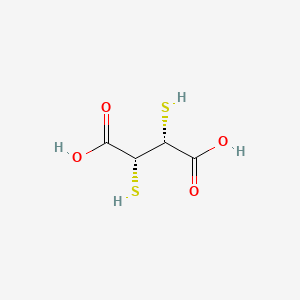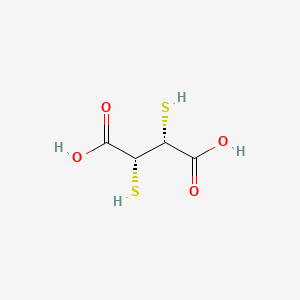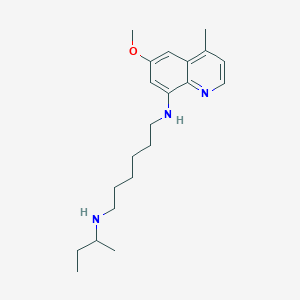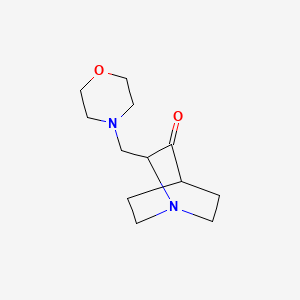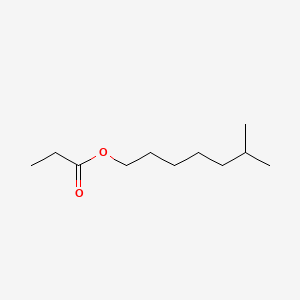
Propanoic acid, isooctyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, isooctyl ester, also known as isooctyl propanoate, is an ester formed from propanoic acid and isooctyl alcohol. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings. This compound, is a colorless liquid with a fruity odor and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic acid, isooctyl ester, can be synthesized through the esterification of propanoic acid with isooctyl alcohol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction. The general reaction is as follows:
Propanoic acid+Isooctyl alcoholH2SO4Propanoic acid, isooctyl ester+Water
Industrial Production Methods
In industrial settings, the esterification process is often carried out in a continuous flow reactor to increase efficiency and yield. The reaction mixture is heated to a specific temperature, and the water produced is continuously removed to drive the reaction to completion. The product is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, isooctyl ester, undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction.
Hydrolysis: In the presence of an acid or base, this compound, can be hydrolyzed back to propanoic acid and isooctyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Propanoic acid and isooctyl alcohol.
Transesterification: A different ester and alcohol.
Reduction: Isooctyl alcohol.
Scientific Research Applications
Propanoic acid, isooctyl ester, has various applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavorings, and plasticizers.
Mechanism of Action
The mechanism of action of propanoic acid, isooctyl ester, involves its hydrolysis by esterases in biological systems. The ester bond is cleaved, releasing propanoic acid and isooctyl alcohol. These products can then participate in various metabolic pathways. The ester itself can act as a hydrophobic molecule, influencing the solubility and bioavailability of compounds in drug formulations.
Comparison with Similar Compounds
Propanoic acid, isooctyl ester, can be compared with other esters such as:
Propanoic acid, octyl ester: Similar in structure but with a different alcohol component.
Ethyl propanoate: Formed from propanoic acid and ethanol, used in flavorings.
Methyl propanoate: Formed from propanoic acid and methanol, used in organic synthesis.
Uniqueness
This compound, is unique due to its specific combination of propanoic acid and isooctyl alcohol, which imparts distinct physical and chemical properties. Its hydrophobic nature and stability make it suitable for various industrial applications.
Properties
CAS No. |
9036-63-9 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
6-methylheptyl propanoate |
InChI |
InChI=1S/C11H22O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h10H,4-9H2,1-3H3 |
InChI Key |
AIAMDEVDYXNNEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCCCCC(C)C |
Related CAS |
9036-63-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



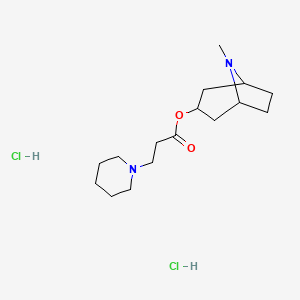
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)

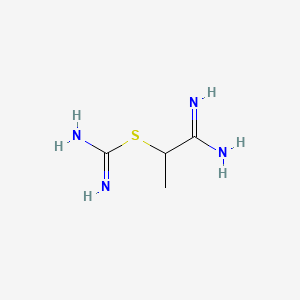
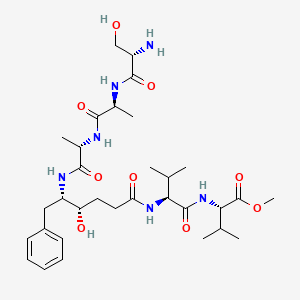
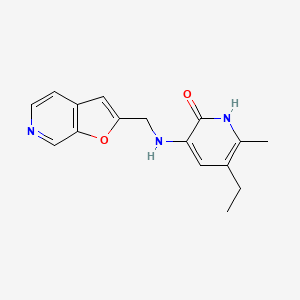
![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
